molecular formula C9H10O4S B8790456 Dimethyl 3-thienylmalonate CAS No. 70158-52-0

Dimethyl 3-thienylmalonate

Cat. No. B8790456
M. Wt: 214.24 g/mol
InChI Key: NAWKBJDDFVZPNQ-UHFFFAOYSA-N
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Patent
US04262129

Procedure details

In the way described before 5.3 g (=0.040 mole) dimethyl malonate were mono-deprotonated with 0.040 mole NaH in 75 ml quinoline. Then 6.7 g (=0.032 mole) 3-iodothiophene and 4.6 g (=0.032 mole) copper (I) bromide were added. The resulting mixture was stirred under N2 atmosphere during a period of 4.5 hours at a temperature of 80° C. and then poured out into a mixture of 75 ml water and 75 ml concentrated HCl. The precipitated copper salts were collected on a Buchner funnel and washed with chloroform. Extraction of the filtrate occured likewise with chloroform. Both chloroform layers were joined and dried over magnesium sulphate. After removal of the solvent 11.0 g of an oily product remained in which by GLC analysis the presence was demonstrated of 1.93 g 3-iodothiophene and 1.32 g di-methyl 3-thienylmalonate (=0.006 mole or 19% calculated to the 3-iodothiophene started from). The product was identified in the same way as described in Example 5.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
4.6 g
Type
catalyst
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Na+].I[C:13]1[CH:17]=[CH:16][S:15][CH:14]=1.Cl>N1C2C(=CC=CC=2)C=CC=1.[Cu]Br.O>[S:15]1[CH:16]=[CH:17][C:13]([CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])=[CH:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
IC1=CSC=C1
Name
copper (I) bromide
Quantity
4.6 g
Type
catalyst
Smiles
[Cu]Br
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under N2 atmosphere during a period of 4.5 hours at a temperature of 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated copper salts were collected on a Buchner funnel
WASH
Type
WASH
Details
washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
Extraction of the filtrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent 11.0 g of an oily product

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
S1C=C(C=C1)C(C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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